Congo red,IND

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

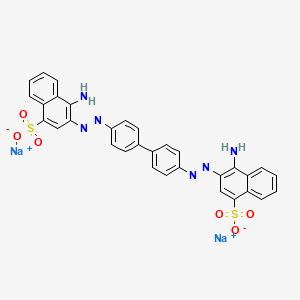

Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. Congo red is water-soluble and yields a red colloidal solution, with greater solubility in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .

Méthodes De Préparation

Congo red is prepared by azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The synthetic route involves the following steps:

Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) derivative.

Coupling Reaction: The bis(diazonium) derivative is then coupled with naphthionic acid under alkaline conditions to form Congo red.

Industrial production methods have largely been abandoned due to the carcinogenic nature of benzidine derivatives .

Analyse Des Réactions Chimiques

Congo red undergoes several types of chemical reactions:

Acid-Base Reactions: Congo red acts as an acid-base indicator, turning blue below pH 3.0 and red above pH 5.0.

Oxidation and Reduction: Congo red can be reduced to its corresponding amines under strong reducing conditions.

Substitution Reactions: The azo groups in Congo red can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include acids, bases, and reducing agents. Major products formed from these reactions include the corresponding amines and substituted derivatives .

Applications De Recherche Scientifique

Congo red has a wide range of scientific research applications:

Histology and Microscopy: It is used for staining tissues, particularly for detecting amyloid fibrils in histological samples

Biological Research: Congo red is used to study protein aggregation and to stabilize protein structures in various biological assays.

Chemical Research: It serves as a pH indicator and is used in various chemical reactions to study reaction mechanisms.

Industrial Applications: Although its use in textiles has declined, Congo red is still used in some industrial processes for staining and as a pH indicator.

Mécanisme D'action

Congo red exerts its effects primarily through its ability to bind to amyloid fibrils and other protein aggregates. The binding mechanism involves hydrophobic interactions and hydrogen bonding, which stabilize the protein structures . Congo red can also act as a supramolecular carrier for other compounds, enhancing their bioavailability and therapeutic effects .

Comparaison Avec Des Composés Similaires

Congo red is unique among azo dyes due to its specific binding to amyloid fibrils and its use as a pH indicator. Similar compounds include:

- Congo rubine

- Congo corinth

- Brilliant Congo

- Congo orange

- Congo brown

- Congo blue

These compounds share similar azo structures but differ in their specific applications and properties .

Congo red’s unique properties, such as its ability to bind to amyloid fibrils and its use as a pH indicator, make it distinct from other azo dyes.

Propriétés

Formule moléculaire |

C32H22N6Na2O6S2 |

|---|---|

Poids moléculaire |

696.7 g/mol |

Nom IUPAC |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

Clé InChI |

IQFVPQOLBLOTPF-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)